Benzene, [1,1-bis(ethylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [1,1-bis(ethylthio)ethyl]-: is an organic compound with the molecular formula C12H18S2 . It is characterized by the presence of a benzene ring substituted with a 1,1-bis(ethylthio)ethyl group. This compound contains a total of 32 bonds, including 14 non-hydrogen bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1,1-bis(ethylthio)ethyl]- typically involves the reaction of benzene with 1,1-bis(ethylthio)ethane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for Benzene, [1,1-bis(ethylthio)ethyl]- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzene, [1,1-bis(ethylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Benzene, [1,1-bis(ethylthio)ethyl]- is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfide groups on biological systems. It can also serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In the industrial sector, Benzene, [1,1-bis(ethylthio)ethyl]- can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of Benzene, [1,1-bis(ethylthio)ethyl]- involves its interaction with molecular targets through its sulfide groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biological molecules. The benzene ring provides a stable aromatic platform that can facilitate interactions with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
- Benzene, [1,1-bis(methylthio)ethyl]-
- Benzene, [1,1-bis(propylthio)ethyl]-
- Benzene, [1,1-bis(butylthio)ethyl]-
Comparison: Benzene, [1,1-bis(ethylthio)ethyl]- is unique due to its specific ethylthio substituents
Properties
CAS No. |
22914-06-3 |
---|---|
Molecular Formula |
C12H18S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C12H18S2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
JKYMIOWTGBZMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(C1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.